molecular formula C22H23N3O3 B2921926 N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1004640-23-6

N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

カタログ番号: B2921926
CAS番号: 1004640-23-6
分子量: 377.444
InChIキー: DVGSCJUDABLFMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-derived carboxamide compound characterized by a dihydropyridazine core substituted with a 4-methoxy group, a phenyl ring at position 1, and a 4-butylphenyl carboxamide moiety at position 2. The methoxy group at position 4 likely contributes to electronic stabilization of the pyridazinone ring, while the phenyl group at position 1 may influence steric interactions in binding pockets .

特性

IUPAC Name

N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-4-8-16-11-13-17(14-12-16)23-22(27)21-19(28-2)15-20(26)25(24-21)18-9-6-5-7-10-18/h5-7,9-15H,3-4,8H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGSCJUDABLFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazine derivatives, characterized by the presence of a methoxy group and a carboxamide functional group. Its molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, with a molecular weight of approximately 342.39 g/mol.

Biological Activity

Research has indicated that derivatives of dihydropyridazine compounds exhibit various biological activities, including:

  • Antitumor Activity : Some studies have shown that similar compounds can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For instance, pyrazole derivatives have demonstrated significant inhibitory effects against BRAF(V600E) and other cancer-related targets .
  • Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines is crucial in managing conditions like acute lung injury and sepsis. Compounds with similar structures have been noted for their ability to suppress the expression of cytokines such as IL-6 and TNF-α .
  • Antibacterial and Antifungal Properties : Certain derivatives have exhibited promising antibacterial and antifungal activities through mechanisms that disrupt microbial cell integrity .

The mechanisms through which N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide exerts its effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways or cancer cell survival.
  • Cell Signaling Modulation : The ability to modulate intracellular signaling pathways, such as NF-kB activation, plays a vital role in its anti-inflammatory properties.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antitumor Studies : A study on pyrazole derivatives indicated their effectiveness against various cancer cell lines by inhibiting specific tyrosine kinases .
  • Anti-inflammatory Research : Research involving 4-Oxo-N-phenyl derivatives demonstrated significant reductions in inflammatory markers in vitro, suggesting potential for therapeutic use in inflammatory diseases .
  • Antimicrobial Testing : A series of pyrazole carboxamide derivatives were synthesized and tested against phytopathogenic fungi, showing moderate to excellent antifungal activity .

Data Table

The following table summarizes the biological activities reported for related dihydropyridazine compounds:

Compound NameActivity TypeTarget/MechanismReference
Pyrazole Derivative 1AntitumorBRAF(V600E) Inhibition
4-Oxo-N-phenyl DerivativeAnti-inflammatoryIL-6 and TNF-α Suppression
Pyrazole CarboxamideAntifungalMycelia Growth Inhibition

類似化合物との比較

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related pyridazinone and carboxamide derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Notes Reference
N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (Target Compound) 4-Butylphenyl carboxamide, 4-methoxy, 1-phenyl ~397.4 (calculated) Hypothesized protease inhibition -
N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (19) Fluorophenyl, trans-3-methoxycyclobutyl carbamoyl, 4-methoxybenzyl 554.22 Trypanosoma cruzi proteasome inhibitor (IC₅₀ = 0.12 µM)
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide Trifluoromethylbenzyl, carbamoylphenyl ~419.3 Not specified; likely designed for solubility optimization
N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide 4-Methoxyphenyl, methyl group at position 1 259.26 No bioactivity data; simpler analog
N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide Trifluoromethoxyphenyl carbamoylmethyl, 4-methoxyphenyl 462.4 High molecular weight; potential CNS limitations

Physicochemical Properties

  • Lipophilicity : The 4-butylphenyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., methyl or methoxy groups in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Solubility : Compounds with polar groups (e.g., carbamoyl in or trifluoromethoxy in ) exhibit improved solubility in polar solvents, whereas the target compound’s butyl chain may necessitate formulation adjustments for in vivo studies.
  • Metabolic Stability : Fluorinated analogs (e.g., compound 19 ) show enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Key Research Findings

Substituent Effects : Bulky alkyl groups (e.g., butyl) improve target affinity but may reduce solubility, necessitating a balance in drug design .

Fluorine Incorporation : Fluorine at meta/para positions (e.g., compound 19 ) enhances potency and pharmacokinetics, though it introduces synthetic challenges.

Safety Profiles: Non-mutagenic thiazolidinones support the exploration of pyridazinones for long-term therapeutic use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。